molecular formula C8H6ClNO3S2 B1425084 5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride CAS No. 1282218-14-7

5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride

Cat. No.: B1425084
CAS No.: 1282218-14-7
M. Wt: 263.7 g/mol
InChI Key: KYTGBJPEUYAGNH-UHFFFAOYSA-N
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Description

5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride is a chemical compound that belongs to the class of isoxazole derivatives Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions

Scientific Research Applications

5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride has a wide range of applications in scientific research:

Safety and Hazards

The safety information available indicates that this compound is dangerous. The hazard statements include H314, which means it causes severe skin burns and eye damage, and H335, which means it may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride typically involves the reaction of 3-methyl-5-isoxazole with thiophene-2-sulfonyl chloride under specific conditions. One common method includes the use of a catalyst-free, microwave-assisted one-pot synthesis from α-acetylenic γ-hydroxyaldehydes and hydroxylamine . This method is efficient and yields high purity products.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form thiols.

    Cyclization Reactions: It can be involved in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Sulfonamides: Formed from nucleophilic substitution with amines.

    Sulfonic Acids: Resulting from oxidation reactions.

    Thiols: Produced from reduction reactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonic acid
  • 5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonamide
  • 5-(3-Methyl-5-isoxazolyl)-2-thiophenethiol

Uniqueness

5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride is unique due to its sulfonyl chloride group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in the synthesis of various biologically active compounds and advanced materials. Its ability to undergo multiple types of reactions, including substitution, oxidation, and reduction, further enhances its utility in scientific research and industrial applications.

Properties

IUPAC Name

5-(3-methyl-1,2-oxazol-5-yl)thiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3S2/c1-5-4-6(13-10-5)7-2-3-8(14-7)15(9,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTGBJPEUYAGNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2=CC=C(S2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1282218-14-7
Record name 5-(3-methyl-1,2-oxazol-5-yl)thiophene-2-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride
Reactant of Route 2
5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride
Reactant of Route 3
5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride
Reactant of Route 4
5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride

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